Viniferone A
Description
Viniferins represent a class of complex polyphenolic compounds that have emerged as a significant area of investigation within the broader field of natural product chemistry. Their intricate structures and wide range of biological activities have made them a subject of intense scientific inquiry.
Viniferins are classified as stilbenoids, a group of plant phenolics characterized by a C6-C2-C6 backbone. researchgate.netnih.gov They are oligomers of the well-known stilbenoid, resveratrol (B1683913), meaning they are formed from the linking of two or more resveratrol units. nih.govresearchgate.net As natural products, viniferins are synthesized by a variety of plants, most notably grapevines (Vitis vinifera), as a defense mechanism against pathogens and environmental stressors like UV radiation. nih.govnih.gov In this capacity, they function as phytoalexins, which are antimicrobial compounds produced by plants in response to infection or stress. nih.gov
The biosynthesis of these complex molecules is thought to occur through the oxidative coupling of resveratrol units, a process mediated by plant enzymes such as peroxidases or fungal laccases. acs.orgnih.gov This process can lead to a diverse array of structures, including dimers like ε-viniferin and δ-viniferin, and trimers such as α-viniferin. nih.govmdpi.com The specific type of linkage between the resveratrol units determines the final structure and, consequently, the biological properties of the resulting viniferin (B1239022). This structural diversity and their origin as defense compounds in plants form the basis of the scientific interest in their potential applications. researchgate.netnih.gov
The scientific journey into understanding viniferins has been marked by several key discoveries that have progressively unveiled their chemical nature and biological significance.
A pivotal moment in stilbenoid research occurred in 1977, when Langcake and Pryce first described ε-viniferin, a dehydrodimer of resveratrol, in grapevine leaves. nih.gov This discovery laid the groundwork for future investigations into resveratrol oligomers.
A significant milestone in the study of viniferin bioactivity was achieved in 1990 with the identification of α-viniferin as the active anti-inflammatory component of the Chinese plant Caragana chamlagu. nih.gov This was one of the first instances of a specific biological activity being attributed to a resveratrol trimer, sparking further interest in the therapeutic potential of this class of compounds.
Later, in 2003, δ-viniferin, an isomer of ε-viniferin, was identified as one of the major stilbenes produced by grapevine leaves under stress from UV-C irradiation or infection by downy mildew (Plasmopara viticola). acs.orgnih.gov This finding underscored the important role of viniferins in plant defense and highlighted their potential as markers for plant stress responses.
These key milestones have paved the way for a more in-depth exploration of the various forms of viniferin and their diverse biological activities. The timeline below summarizes these and other important developments.
| Year | Milestone | Significance |
| 1977 | First description of ε-viniferin in grapevine leaves. nih.gov | Foundational discovery of a resveratrol dimer in plants. |
| 1990 | Identification of α-viniferin's anti-inflammatory activity. nih.gov | First attribution of a specific therapeutic potential to a resveratrol trimer. |
| 2003 | Identification of δ-viniferin in stressed grapevine leaves. acs.orgnih.gov | Highlighted the role of viniferins as key phytoalexins in plant defense. |
| 2015 | Elucidation of the central role of ε-viniferin in the biosynthesis of other resveratrol oligomers. acs.org | Provided a deeper understanding of the chemical pathways leading to the diversity of viniferin structures. |
| 2021 | Synthesis and antimicrobial evaluation of δ-viniferin analogues. mdpi.comnih.gov | Demonstrated the potential for synthetic modification to enhance the biological activity of viniferins. |
Contemporary research on viniferins is characterized by a multi-faceted approach, exploring their potential applications across various fields of health and science. The primary paradigms of investigation revolve around the diverse biological activities of these compounds, with a significant focus on their anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. nih.govresearchgate.netunikl.edu.my
Recent studies have delved into the cellular and molecular mechanisms underlying these effects. For instance, research has shown that ε-viniferin can protect dopaminergic neurons from oxidative stress-induced apoptosis, suggesting its potential in the context of neurodegenerative diseases like Parkinson's disease. nih.gov Similarly, α-viniferin has been investigated for its ability to inhibit the proliferation of various cancer cell lines and for its antimicrobial properties against drug-resistant bacteria. mdpi.comnih.govnih.gov
Emerging frontiers in viniferin research are expanding beyond the study of their inherent biological activities. One of the most promising new directions is the synthesis of novel viniferin derivatives and analogues. mdpi.comnih.gov The goal of this synthetic approach is to improve upon the natural compounds' properties, such as increasing their bioavailability, which is a known challenge for many polyphenols, and enhancing their specific biological activities. nih.gov
Another burgeoning area of research is the development of "green" and sustainable methods for the production and extraction of stilbenoids, including viniferins. mdpi.comresearchgate.net These technologies, such as the use of plant cell cultures and environmentally friendly solvents, are aimed at providing a more consistent and ecologically responsible supply of these valuable compounds for research and potential commercial applications in the cosmetic and pharmaceutical industries. researchgate.netmdpi.com Furthermore, there is a growing interest in the potential use of stilbenoids as biopesticides in agriculture, leveraging their natural role as phytoalexins. researchgate.net
The table below summarizes some of the key research findings on the biological activities of α-viniferin and ε-viniferin.
Table of Selected Research Findings for α-Viniferin
| Biological Activity | Study Type | Model System | Key Findings |
|---|---|---|---|
| Anticancer | In vitro | Human prostate cancer cell lines (LNCaP, DU145, PC-3) | Demonstrated antiproliferative effects in a dose- and time-dependent manner. mdpi.com |
| Anticancer | In vitro | K562 cells (chronic myelogenous leukemia) | Inhibited cell proliferation and reduced the expression of the BCR-ABL protein. mdpi.com |
| Antidiabetic | In vitro | Not specified | Inhibited α-glucosidase and α-amylase activities and showed antiglycation activity. mdpi.com |
| Antimicrobial | In vitro | Mycobacterium tuberculosis (drug-susceptible and -resistant strains) | Showed activity against M. tuberculosis in both culture broth and within infected macrophages and pneumocytes. nih.gov |
| Antimicrobial | Clinical Trial | Human nares (topical application) | Demonstrated efficacy in reducing Staphylococcus aureus colonization. nih.gov |
Table of Selected Research Findings for ε-Viniferin
| Biological Activity | Study Type | Model System | Key Findings |
|---|---|---|---|
| Anti-inflammatory | In vitro | Not specified | Decreased the production of inflammatory mediators such as TNFα and IL-6. mdpi.com |
| Antidiabetic | In vitro & In vivo | 3T3-L1 preadipocytes & high-fat diet-fed mice | Suppressed lipid accumulation and the expression of adipogenesis marker genes; reduced body weight and liver triglyceride levels in mice. mdpi.com |
| Neuroprotective | In vitro | Human neuroblastoma cells (SH-SY5Y) | Reduced the production of Aβ42 monomers, which are implicated in Alzheimer's disease. nih.gov |
| Neuroprotective | In vitro | Neuron-glia co-culture model of Parkinson's disease | Protected dopaminergic neuronal cells from 6-OHDA-induced cytotoxicity and apoptosis. nih.gov |
| Anti-obesity | In vivo | High-fat diet-fed mice | Reduced body weight and liver triglyceride levels, and improved plasma insulin and leptin levels. mdpi.commdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
695188-35-3 |
|---|---|
Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-[(2S)-5-oxo-3-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C15H14O8/c16-6-1-9(17)7-3-10(18)15(23-11(7)2-6)8-4-14(21)22-12(8)5-13(19)20/h1-2,4,10,12,15-18H,3,5H2,(H,19,20)/t10-,12-,15+/m0/s1 |
InChI Key |
KUJDOUXXVFFHCT-ITDIGPHOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)O[C@H]3CC(=O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)OC3CC(=O)O)O |
Origin of Product |
United States |
Natural Biogenesis, Isolation Methodologies, and Ecological Context of Viniferone a
Elucidation of Viniferone A Biosynthetic Pathways
The biosynthesis of this compound, a resveratrol (B1683913) dimer, is intricately linked to the metabolic pathways of its precursor, resveratrol. Resveratrol, a prominent stilbenoid, is synthesized by plants as a defense mechanism against various biotic and abiotic stresses, such as microbial attacks, toxins, infections, or UV radiation. nih.gov Different forms of viniferin (B1239022), including this compound (often referred to as ε-viniferin), are derived from the oxidative oligomerization of resveratrol. nih.govnih.gov
The journey to this compound begins with the essential amino acid phenylalanine, which is converted to cinnamic acid through a deamination reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net This marks the entry point into the phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. Subsequently, cinnamic acid is hydroxylated to p-coumaric acid, which then gets activated to its CoA-ester, p-coumaroyl-CoA.
The core of stilbene (B7821643) biosynthesis involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by stilbene synthase (STS). This enzymatic step is a pivotal point, diverting intermediates from the general phenylpropanoid pathway towards the production of resveratrol.
The final step in the formation of this compound is the oxidative dimerization of two resveratrol molecules. This transformation is believed to be mediated by peroxidase or laccase enzymes. Specifically, the oxidative cyclization of resveratrol leads to the formation of ε-viniferin (this compound). nih.gov
Table 1: Key Molecules and Enzymes in the Biosynthesis of this compound
| Molecule/Enzyme | Role in the Pathway |
| Phenylalanine | Initial precursor amino acid |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the conversion of phenylalanine to cinnamic acid |
| Cinnamic acid | Intermediate in the phenylpropanoid pathway |
| p-Coumaric acid | Hydroxylated intermediate |
| p-Coumaroyl-CoA | Activated form of p-coumaric acid |
| Malonyl-CoA | Condensation partner with p-coumaroyl-CoA |
| Stilbene synthase (STS) | Key enzyme catalyzing the formation of resveratrol |
| Resveratrol | Immediate precursor to this compound |
| Peroxidases/Laccases | Believed to catalyze the oxidative dimerization of resveratrol to form this compound |
The production of this compound is tightly regulated within plants, primarily through the modulation of the expression and activity of key biosynthetic enzymes, particularly stilbene synthase (STS). The synthesis of resveratrol and its derivatives, like this compound, is often induced in response to environmental stressors. nih.gov
Elicitors, which are molecules that trigger a defense response in plants, play a crucial role in upregulating the expression of genes involved in the phenylpropanoid and stilbene biosynthetic pathways. researchgate.net Studies have shown that the application of elicitors such as jasmonic acid (JA) and salicylic acid (SA) can significantly increase the production of resveratrol and its derivatives in plant cell cultures. researchgate.net For instance, in suspension cultures of Vitis vinifera, treatment with jasmonic acid led to a notable increase in the concentration of resveratrol derivatives. researchgate.net
Furthermore, the availability of precursor molecules can also influence the rate of this compound biosynthesis. Feeding plant cell cultures with precursors like phenylalanine and shikimic acid has been shown to enhance the synthesis of phenolic compounds, including stilbenes. researchgate.net This indicates that the regulation of primary metabolic pathways that supply these precursors is also a critical control point.
The expression of SAUR genes, which are involved in plant growth and development, can be modulated by various hormones and environmental cues, including light. mdpi.com This suggests a complex interplay between developmental programs and defense responses in regulating the production of secondary metabolites like this compound.
Advanced Methodologies for Isolation and Purification of this compound from Natural Sources
The isolation and purification of this compound from complex plant matrices present significant challenges due to its relatively low abundance and the presence of numerous other structurally similar compounds. Various chromatographic and extraction techniques have been developed and optimized to achieve high purity and yield.
Chromatography is a cornerstone for the separation and purification of phytoconstituents. iipseries.org Several chromatographic methods are employed for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for the high-resolution separation of complex mixtures. iipseries.org Both analytical and preparative HPLC are widely used for the isolation and quantification of this compound. jsmcentral.orgspringernature.com Reversed-phase HPLC, in particular, is a robust and widely used mode for purifying natural products like this compound. springernature.com
Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. iipseries.org It is often used as an initial step to fractionate crude plant extracts and enrich for stilbenoids before further purification by HPLC.
Counter-current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of polyphenols, including resveratrol dimers. One study successfully used counter-current chromatography to isolate trans-ε-viniferin and trans-δ-viniferin from the stems of wine grapes in a single step with high purity. researchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound Isolation
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.org | High resolution, speed, and sensitivity. iipseries.org | Can be expensive and may require sample pre-purification. |
| Column Chromatography | Differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. iipseries.org | Simple, cost-effective, and good for initial fractionation. | Lower resolution and can be time-consuming. |
| Counter-current Chromatography (CCC) | Liquid-liquid partitioning without a solid support matrix. researchgate.net | No irreversible adsorption of the sample, high loading capacity, and good for separating isomers. researchgate.net | Can be less efficient for highly complex mixtures compared to HPLC. |
Traditional extraction methods like maceration and Soxhlet extraction are being increasingly replaced by more efficient and environmentally friendly techniques. nih.govmdpi.com These modern methods often offer reduced solvent consumption, shorter extraction times, and higher yields.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the plant material and accelerates the extraction of bioactive compounds. nih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant matrix, leading to a rapid extraction process. dergipark.org.tr
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. dergipark.org.tr This method is advantageous for its selectivity and the ease of solvent removal.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures to increase extraction efficiency. dergipark.org.tr
The choice of extraction method and solvent significantly impacts the yield and purity of the extracted this compound. Optimization of parameters such as temperature, time, and solvent composition is crucial for achieving the desired results.
Ecological and Phytochemical Significance of this compound
This compound, as a phytoalexin, plays a significant role in the defense mechanisms of plants, particularly in grapevines (Vitis vinifera). nih.govbiointerfaceresearch.com Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms or other stressors. nih.gov The production of resveratrol and its oligomers, including this compound, is a key component of the plant's innate immune response.
The accumulation of these compounds at the site of infection or stress can inhibit the growth of pathogens, such as fungi and bacteria. nih.gov This defensive role is crucial for the plant's survival and fitness in its natural environment.
The study of the ecological and phytochemical significance of this compound provides insights into plant-pathogen interactions and the chemical diversity of the plant kingdom. This knowledge is valuable for agriculture, in terms of developing disease-resistant plant varieties, and for pharmacology, in the search for new bioactive compounds.
Role of this compound as a Phytoalexin in Plant Defense Mechanisms
This compound, a stilbenoid compound found in grapevine (Vitis vinifera), plays a crucial role in the plant's defense system as a phytoalexin. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to a variety of biotic and abiotic stresses, such as microbial attack, UV radiation, and toxins. The production of these compounds is a key component of the plant's induced resistance mechanisms.
The synthesis of this compound is part of a broader defense response in grapevine that involves the production of a suite of stilbenoid compounds. These compounds, including the well-known resveratrol, are derived from the phenylpropanoid pathway. In response to stress, the plant activates enzymes such as stilbene synthase, which catalyzes the formation of resveratrol. Resveratrol then serves as a precursor for the biosynthesis of more complex stilbenoids, including this compound, through oxidative processes.
Research has demonstrated that the accumulation of this compound and related stilbenes is often localized to the site of infection or stress, where they can reach concentrations sufficient to inhibit the growth of invading pathogens. For instance, in response to infection by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold, grapevine leaves have been shown to accumulate high levels of resveratrol and its derivatives in the tissues surrounding the infection site. This localized accumulation creates a chemical barrier that helps to contain the pathogen and prevent its spread.
The antifungal activity of this compound and other stilbenes is a critical aspect of their function as phytoalexins. Studies have shown that extracts from grapevine canes, which are rich in these compounds, exhibit significant antifungal activity against major grapevine pathogens, including Plasmopara viticola (downy mildew) and Botrytis cinerea. While much of the research has focused on the antifungal properties of resveratrol and ε-viniferin, the closely related structure of this compound suggests a similar mode of action. These compounds are thought to disrupt fungal cell membranes, interfere with cellular respiration, and inhibit key enzymes, thereby impeding fungal growth and development.
The table below summarizes the antifungal activity of stilbenoid compounds found in grapevine canes against common plant pathogens.
| Compound/Extract | Pathogen | Activity |
| Methanolic/Ethanolic Grape Cane Extract | Plasmopara viticola | Significant antifungal activity |
| Methanolic/Ethanolic Grape Cane Extract | Erysiphe necator | Significant antifungal activity |
| Methanolic/Ethanolic Grape Cane Extract | Botrytis cinerea | Significant antifungal activity |
| ε-viniferin | Plasmopara viticola | Antifungal activity |
| ε-viniferin | Botrytis cinerea | Low antifungal activity |
Distribution and Accumulation Patterns of this compound Across Plant Species
This compound is primarily associated with plants of the Vitis genus, with grapevine (Vitis vinifera) being the most well-documented source. The distribution and accumulation of this phytoalexin within the grapevine plant are not uniform and are heavily influenced by environmental conditions, the specific cultivar, and the presence of biotic or abiotic stressors.
Distribution within Grapevine Tissues:
Stilbenoid compounds, including this compound, are found in various parts of the grapevine plant, including the canes, leaves, stems, and to a lesser extent, the berries. Grapevine canes, the woody shoots that are pruned annually, are a particularly rich source of these compounds. Research has shown that the concentration of stilbenes in canes is significantly higher than in other parts of the plant, making them a valuable source for the extraction of these bioactive molecules.
The distribution within the plant can also vary with the developmental stage. For example, the concentration of resveratrol, the precursor to this compound, has been observed to be highest in the apparently healthy tissue surrounding lesions caused by Botrytis cinerea on grapevine leaves. This suggests a targeted accumulation at the site of infection as a defense response.
Accumulation in Response to Stress:
The accumulation of this compound is significantly enhanced in response to various stressors. This is a hallmark of its role as a phytoalexin.
Fungal Infection: Infection with pathogens such as Botrytis cinerea and Plasmopara viticola is a potent inducer of stilbene biosynthesis in grapevine. The plant recognizes molecules from the pathogen, which triggers a signaling cascade leading to the increased production and accumulation of phytoalexins like this compound at the infection site.
UV Radiation: Exposure to ultraviolet (UV) radiation, particularly UV-C, is another well-documented elicitor of stilbene production in grapevine. This response is believed to be a protective mechanism against UV-induced damage.
The table below presents data on the concentration of ε-viniferin, a closely related stilbenoid, in the canes of various Vitis species, illustrating the variability in stilbene content across different grapevines.
| Vitis Species | ε-viniferin Concentration (µg/g dry weight) |
| V. amurensis | ~320 - 3870 |
| V. davidii | ~1.4 |
| V. pentagona | ~42.3 |
| V. romanetii | ~7.8 |
| V. vinifera cv. Cabernet Moravia | 2260 ± 90 |
It is important to note that while this compound is a key phytoalexin in grapevine, its presence in other plant species is not widely reported. The biosynthesis of such complex stilbenoids appears to be a specialized defense mechanism primarily evolved within the Vitis genus.
Isolation Methodologies
The isolation of this compound from its natural source, primarily grapevine canes, involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.
Extraction:
The first step is the extraction of the crude mixture of compounds from the plant material. Dried and powdered grapevine canes are often used as the starting material due to their high concentration of stilbenes. A common method involves solid-liquid extraction using polar solvents. Ethanol or methanol, often in aqueous solutions (e.g., 70-80% ethanol), are effective in extracting a broad range of phenolic compounds, including this compound. The extraction process can be enhanced by techniques such as ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency and yield.
Purification:
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are employed for the isolation and purification of this compound.
Column Chromatography: A preliminary separation can be achieved using column chromatography with a stationary phase like silica gel. The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used to elute different fractions.
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is the most commonly used method. This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acidified water and an organic solvent like methanol or acetonitrile. By carefully controlling the solvent gradient, it is possible to separate the individual stilbenoid compounds with high resolution. The detection of this compound is typically carried out using a UV detector, as stilbenes exhibit strong absorbance in the UV region.
Centrifugal Partition Chromatography (CPC): This is another liquid-liquid chromatography technique that has been successfully used for the preparative isolation of polyphenolic compounds from Vitis vinifera.
The identity and purity of the isolated this compound are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis and Analog Development of Viniferone a
Total Synthesis Strategies for Viniferone A
The total synthesis of resveratrol (B1683913) oligomers, including molecules with the core structure of this compound, such as ε-viniferin, provides a pathway to access these compounds in a controlled manner, which is crucial for detailed biological evaluation. These strategies allow for the precise construction of the molecular architecture and offer the flexibility to create structural analogs that are not accessible from natural sources.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. For resveratrol dimers featuring a dihydrobenzofuran motif, a primary retrosynthetic strategy involves a biomimetic oxidative coupling of two resveratrol units. This key disconnection mimics the proposed biosynthetic pathway in plants, where the oligomerization is believed to occur via radical intermediates. nih.gov
Given the chiral nature of many resveratrol oligomers, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to produce a specific stereoisomer with high purity. mdpi.comnih.gov Enantioselective approaches are particularly important as different enantiomers of a molecule can exhibit distinct biological activities. ingentaconnect.com
Several methods have been developed for the stereocontrolled synthesis of the dihydrobenzofuran core. One notable approach is the use of transition-metal catalysis. For instance, iridium-catalyzed intramolecular hydroarylation of substrates like m-allyloxyphenyl ketones can produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jpnih.gov In these reactions, a chiral bisphosphine ligand coordinates to the metal center, creating a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other. nii.ac.jp Rhodium-catalyzed C-H insertion reactions have also been effectively used to construct the optically active dihydrobenzofuran ring system. researchgate.net
These catalytic asymmetric methods are powerful tools for accessing enantiomerically pure resveratrol dimers, which are essential for elucidating structure-activity relationships and for developing potential therapeutic agents.
The scalability of a synthesis—the ability to produce the compound on a larger scale—is a critical consideration. researchgate.netnih.gov Biomimetic approaches that accomplish key transformations in a single step, such as oxidative dimerization, can be highly efficient and scalable. However, these reactions can sometimes lack regioselectivity, leading to a mixture of products. In contrast, multi-step total syntheses offer greater control but may use expensive reagents or require difficult purification steps, limiting their scalability. For example, a reported total synthesis of (±)‐ϵ‐viniferin (B1239022) was accomplished in 15 steps. nih.gov A programmable and controlled synthesis strategy has been developed to overcome challenges in scalability and allow for the production of various members of the resveratrol family. researchgate.netnih.gov
| Target Compound | Number of Steps | Key Strategy | Reference |
|---|---|---|---|
| (±)‐ϵ‐Viniferin | 15 | Linear synthesis with protecting groups | nih.gov |
| (±)‐Ampelopsin B | 12 | One-pot deprotection–epimerization–cyclization | nih.gov |
| δ-Viniferin | N/A (Asymmetric) | Rh-Catalyzed C–H Insertion | nih.gov |
Semisynthetic Approaches to this compound and its Derivatives
Semisynthesis utilizes a readily available natural product as a starting material for chemical modification. For this compound and its relatives, resveratrol is the ideal starting point due to its structural similarity and availability. The most common semisynthetic approach is the direct oxidative dimerization of resveratrol.
This transformation can be achieved using enzymatic or chemical methods. Enzymes such as horseradish peroxidase (HRP), in the presence of an oxidant like hydrogen peroxide, can mimic the natural biosynthetic process to produce resveratrol dimers. ingentaconnect.comresearchgate.net Chemical oxidants have also been employed with varying degrees of success. Reagents like iron(III) chloride (FeCl₃), silver oxide (Ag₂O), and N-iodosuccinimide (NIS) can induce radical formation on the resveratrol phenol moiety, leading to dimerization and the formation of the dihydrobenzofuran system found in compounds like ε-viniferin. nih.govunipi.it
These semisynthetic routes are often more direct and scalable than total synthesis, providing a practical means to access various resveratrol oligomers for biological screening.
Rational Design and Synthesis of this compound Analogs
Rational drug design involves creating new molecules with improved biological activity, selectivity, or pharmacokinetic properties based on an understanding of the structure-activity relationship (SAR). mdpi.comfrontiersin.org The synthesis of analogs of this compound and related resveratrol oligomers allows researchers to probe how specific structural features contribute to their biological effects.
The design of this compound analogs is guided by several key principles aimed at optimizing their therapeutic potential. These principles often involve targeted modifications to the core structure to influence its interaction with biological targets. elsevierpure.comnih.gov
Modification of Hydroxyl Groups: The phenolic hydroxyl groups are crucial for the antioxidant activity of these compounds and often participate in hydrogen bonding with biological targets. Modifying the number, position, or acidity of these groups can significantly alter bioactivity. For instance, methylation or glycosylation of hydroxyl groups can improve metabolic stability and bioavailability.
Alteration of Aromatic Substitution: Introducing different substituents (e.g., halogens, alkyl groups) onto the aromatic rings can influence the molecule's electronic properties and steric profile. This can lead to enhanced binding affinity for a target protein or alter the molecule's ability to be metabolized.
Conformational Restriction: The three-dimensional shape of a molecule is critical for its biological function. Introducing structural constraints, such as additional rings or bulky groups, can lock the molecule into a specific conformation. elsevierpure.com This can lead to increased potency and selectivity by ensuring the analog adopts the optimal shape for binding to its target.
Stereochemical Variation: Synthesizing different stereoisomers (enantiomers or diastereomers) of a lead compound is a fundamental strategy in medicinal chemistry. Since biological systems are chiral, different stereoisomers can have vastly different pharmacological profiles. Comparing the activity of various isomers helps to identify the specific three-dimensional arrangement required for the desired biological effect. ingentaconnect.com
| Design Principle | Structural Modification | Intended Effect | Reference |
|---|---|---|---|
| Modulate Polarity/Solubility | Methylation or glycosylation of hydroxyl groups | Improve bioavailability and metabolic stability | mdpi.com |
| Probe Structure-Activity Relationship (SAR) | Vary substituents on aromatic rings | Enhance binding affinity and selectivity | frontiersin.org |
| Enhance Potency | Introduce conformational restrictions to the side chain | Lock molecule in a bioactive conformation | elsevierpure.com |
| Determine Stereochemical Requirements | Synthesize individual enantiomers and diastereomers | Identify the optimal 3D structure for activity | ingentaconnect.com |
Despite a comprehensive search for the chemical compound “this compound,” no specific molecule with this designation could be identified in the scientific literature. The term "viniferin" refers to a broad class of compounds that are oligomers of resveratrol, but "this compound" does not appear to be a standard or recognized name for a specific member of this family.
Therefore, it is not possible to provide an article on the chemical synthesis and analog development of a compound for which the structure and identity are not established.
To proceed with your request, please provide the correct chemical name or, preferably, the CAS number or a clear structural representation (e.g., SMILES or IUPAC name) of the compound you are interested in. With a precise chemical identifier, a thorough and accurate article on its synthesis and the development of its derivatives can be generated.
Advanced Analytical and Bioanalytical Methodologies for Viniferone a Research
Chromatographic Techniques for Viniferone A Quantification in Research Matrices
Chromatographic methods serve as the cornerstone for separating and quantifying this compound within complex sample matrices. These techniques are vital for both qualitative and quantitative analyses, offering high resolution and exceptional sensitivity.
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with advanced detection modalities such as Diode Array Detection (DAD) or UV/Vis detectors, HPLC enables the detection and quantification of this compound by leveraging its characteristic absorbance spectra jocpr.comrjpharmacognosy.irjrespharm.com. For instance, HPLC methods have been successfully developed for the quantification of various phytoconstituents, underscoring the technique's applicability to compounds like this compound jocpr.comrjpharmacognosy.ir. The meticulous optimization of mobile phases, stationary phases (e.g., C18 or Phenyl columns), and detection wavelengths is crucial for achieving superior resolution, accuracy, and precision in this compound quantification jocpr.comjournalbji.comresearchgate.net.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, delivering enhanced separation efficiency, accelerated analysis speeds, and heightened sensitivity. UHPLC employs columns packed with smaller particle sizes (sub-2 µm), which results in reduced peak broadening and consequently faster analysis times ijsrtjournal.comresearchgate.net. These attributes render UHPLC particularly well-suited for the analysis of complex sample matrices and for high-throughput applications, including metabolite profiling and trace analysis ijsrtjournal.comresearchgate.netchromatographyonline.comdiva-portal.org. UHPLC systems are engineered to operate at higher pressures, facilitating quicker separations and superior resolution compared to traditional HPLC ijsrtjournal.comresearchgate.netthermofisher.com. The inherent flexibility in column chemistries and system configurations available within UHPLC platforms allows for the development of methods precisely tailored for specific analytes like this compound, thereby promoting more efficient research endeavors ijsrtjournal.comresearchgate.netthermofisher.comlcms.cz.
Mass Spectrometry-Based Approaches for this compound Analysis
Mass Spectrometry (MS) is a powerful analytical technique that determines the molecular weight of compounds and provides critical structural information. When integrated with chromatographic separation techniques, MS offers unparalleled capabilities for the identification and quantification of analytes, even at trace concentrations.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) delivers exceptionally accurate mass measurements, which are essential for determining elemental compositions and distinguishing between isobaric compounds. In the context of this compound research, HRMS is an invaluable tool for metabolite profiling, enabling the identification of its metabolic transformation products within biological samples pharmaron.comijpras.comnih.gov. By providing precise mass data, HRMS significantly aids in elucidating the structures of novel metabolites, a process critical for understanding the compound's metabolic fate and biological activity pharmaron.comijpras.com. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are extensively utilized for untargeted screening, generating comprehensive spectral data that can be effectively visualized and organized using molecular networking approaches to enhance interpretation ifremer.fr.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) involves the sequential fragmentation of selected ions and the subsequent analysis of the resulting product ions. This technique is indispensable for the structural confirmation and detailed fragmentation studies of this compound. By analyzing characteristic fragment ions, researchers can definitively confirm proposed structures and gain profound insights into the molecule's substructures researchgate.netrsc.orgresearchgate.netpremierbiosoft.comnih.gov. For example, MS/MS fragmentation patterns are routinely employed to confirm the identity of compounds and elucidate their structures, thereby providing conclusive evidence for molecular assignments researchgate.netrsc.orgresearchgate.net. Various fragmentation techniques, including Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are strategically applied to generate specific types of fragments that are instrumental in structural elucidation premierbiosoft.com.
Quantitative Mass Spectrometry (LC-MS/MS) for Trace Analysis
Quantitative Mass Spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands out as a highly sensitive and specific technique for the trace analysis of this compound. LC-MS/MS synergistically combines the separation prowess of liquid chromatography with the advanced detection capabilities of MS/MS, enabling the accurate quantification of analytes present at very low concentrations chromatographyonline.comphytolab.comnih.govnih.gov. This methodology is crucial for detecting and quantifying this compound in complex biological or environmental matrices where its concentration might be minimal chromatographyonline.comphytolab.comnih.govnih.gov. The inherent high sensitivity and specificity of LC-MS/MS establish it as a powerful instrument for trace analysis, ensuring the reliability of results even when dealing with challenging samples chromatographyonline.comphytolab.comnih.govnih.gov.
Molecular and Cellular Mechanisms of Viniferone a Bioactivities in Vitro Investigations
Modulation of Cellular Signaling Pathways by Viniferone A
Direct in vitro research delineating the specific effects of this compound on cellular signaling pathways is not extensively available. However, the broader class of stilbenoids, from which this compound is derived, has been the subject of numerous studies, offering potential insights into its mechanisms of action. Stilbenoids are recognized for their capacity to modulate a wide array of signaling cascades that are fundamental to cellular function. For example, resveratrol (B1683913) and other stilbenoids have been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. mdpi.comresearchgate.net
Kinase and Phosphatase Regulation by this compound
Specific in vitro data on the direct regulation of kinases and phosphatases by this compound is currently scarce in scientific literature. The parent compound, resveratrol, and other stilbenoids have been demonstrated to interact with various protein kinases. For instance, resveratrol can modulate the activity of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. researchgate.netmdpi.com Furthermore, some stilbenoids have been observed to affect the activity of cyclooxygenase (COX) enzymes. nih.govnih.gov It is plausible that this compound, as a resveratrol oligomer, may exhibit similar regulatory activities, though this requires confirmation through specific in vitro kinase and phosphatase assays.
Transcription Factor Activation or Inhibition by this compound
There is a notable lack of in vitro studies specifically examining the direct impact of this compound on the activation or inhibition of transcription factors. However, research on related stilbene (B7821643) compounds indicates a potential for such activity. Resveratrol, for example, has been found to modulate the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. nih.gov The capacity of this compound to similarly influence transcription factor activity is a promising area for future research, which could be explored using techniques such as reporter gene assays.
Receptor-Ligand Interactions and Downstream Cellular Cascades
Detailed in vitro receptor binding assays for this compound are not well-documented in the available scientific literature. The investigation of receptor-ligand interactions is fundamental to understanding the initiation of cellular signaling by a compound. merckmillipore.comresearchgate.netminervamedica.itsigmaaldrich.com Stilbenoids as a class are known to interact with various cellular receptors. Resveratrol, for instance, has been shown to bind to estrogen receptors, which may account for some of its biological effects. scienceopen.com Whether this compound directly engages with specific receptors to trigger downstream signaling events is a question that remains to be answered through dedicated in vitro binding studies.
This compound Interactions with Specific Molecular Targets
While direct in vitro evidence for this compound is limited, studies on other viniferin (B1239022) compounds and stilbenoids offer a framework for understanding its potential molecular interactions.
Enzyme Inhibition and Activation Kinetics
The following table presents a comparison of the in vitro antioxidant activities of resveratrol and its derivatives, ε-viniferin and vitisin B, which helps to contextualize the potential bioactivity of this class of compounds.
| Compound | DPPH Scavenging IC50 (µM) | FRAP (µM Fe2+/µM) | NO Scavenging IC50 (µM) |
| Resveratrol | 81.92 ± 9.17 | 0.81 ± 0.05 | 200.68 ± 15.40 |
| ε-Viniferin | 80.12 ± 13.79 | 0.69 ± 0.05 | 338.35 ± 89.47 |
| Vitisin B | 129.14 ± 26.13 | 0.23 ± 0.03 | 368.80 ± 14.20 |
| This data is derived from a comparative study on the in vitro antioxidant activities of resveratrol, ε-viniferin, and vitisin B. mdpi.com |
Protein-Protein Interaction Modulation
The capacity of this compound to directly modulate protein-protein interactions in vitro has yet to be specifically investigated. The modulation of protein-protein interactions (PPIs) represents a significant and expanding field in therapeutic research. nih.govresearchgate.netnih.govscispace.com The complex, oligomeric structure of this compound suggests that it may have the potential to interfere with or stabilize certain PPIs. However, this hypothesis requires experimental validation through established in vitro techniques designed to study such interactions.
Nucleic Acid Binding and Epigenetic Effects
Direct interactions of ε-viniferin with nucleic acids or its influence on epigenetic mechanisms in eukaryotic cells are not extensively documented in current research. While related stilbenoid compounds, such as the monomer resveratrol, have been shown to modulate epigenetic marks like DNA methylation and histone modifications, these specific effects cannot be directly attributed to ε-viniferin without dedicated studies. nih.gov
However, some studies have observed interactions that indirectly involve nucleic acids. In research on the antibacterial properties of ε-viniferin against Streptococcus pneumoniae, treatment with the compound led to a compromised bacterial cell membrane. nih.gov This disruption resulted in the leakage of intracellular contents, including DNA and RNA, which was quantified to be significantly higher in treated bacteria compared to controls. nih.gov This finding suggests that ε-viniferin's antimicrobial action involves causing physical damage to the cell envelope, leading to a loss of nucleic acids, rather than a specific binding or epigenetic modification. nih.gov
Cellular Responses to this compound (ε-viniferin) Exposure
Apoptosis and Cell Cycle Regulation in Cell Lines
In vitro studies have demonstrated that ε-viniferin is a potent inducer of apoptosis and a modulator of the cell cycle in various cancer cell lines.
Apoptosis Induction: In C6 glioma cells, ε-viniferin has been shown to trigger the apoptotic mechanism. nih.gov Treatment with ε-viniferin, particularly in combination with the chemotherapy drug cisplatin (B142131), significantly increases the apoptotic index. nih.gov This pro-apoptotic effect is mediated through the activation of the caspase cascade. Specifically, ε-viniferin treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov The combination of ε-viniferin and cisplatin resulted in a higher apoptotic rate (91.6%) than either compound alone, indicating a synergistic effect. nih.gov
Cell Cycle Regulation: ε-viniferin also exerts significant effects on cell cycle progression in cancer cells. In melanoma cells, it has been found to disrupt the cell cycle, particularly during the S phase (synthesis phase). researchgate.net This disruption is achieved by modulating the expression of key cell cycle regulators, including cyclins A, E, and D1, and their associated cyclin-dependent kinases (CDK-1 and -2). researchgate.net By interfering with these critical checkpoints, ε-viniferin effectively halts the proliferation of cancer cells.
Table 1: Effects of ε-viniferin on Apoptosis and Cell Cycle in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Bioactivity | Key Molecular Targets/Effects | Reference |
|---|---|---|---|
| C6 Glioma | Apoptosis | Activation of caspase-8, caspase-9, and caspase-3 | nih.gov |
| Melanoma | Cell Cycle Arrest | Modulation of Cyclin A, Cyclin E, Cyclin D1, CDK-1, CDK-2; S-phase disruption | researchgate.net |
| NCI-H460 (Lung) | Apoptosis | Induces apoptosis, though found to be less potent than α-viniferin in this specific study | nih.gov |
Autophagy Induction and Related Cellular Processes
The direct role of ε-viniferin in the induction of autophagy is not well-established in the scientific literature. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis, a mechanism that can be either pro-survival or pro-death depending on the cellular context. youtube.com The parent monomer, resveratrol, is a known inducer of autophagy, often acting through pathways involving the deacetylase SIRT1. nih.gov However, there is a lack of specific in vitro evidence demonstrating that ε-viniferin initiates or modulates the autophagic process in cells. Further research is required to determine if ε-viniferin shares this particular bioactivity with resveratrol.
Oxidative Stress Response and Antioxidant Defense Mechanisms
ε-viniferin exhibits potent antioxidant properties through both direct and indirect mechanisms. mdpi.com As a phenolic compound, it can directly scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which, when produced in excess, lead to cellular damage. mdpi.comnih.gov
Direct Antioxidant Activity: The direct radical-scavenging capacity of ε-viniferin has been evaluated using several standard in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: ε-viniferin shows a strong capacity to scavenge the DPPH radical, with reported IC50 values (the concentration required to inhibit 50% of the radical) around 80.12 µM. mdpi.comnih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺). ε-viniferin demonstrates significant reducing power in this assay. nih.govresearchgate.net
NO (Nitric Oxide) Scavenging Assay: ε-viniferin is also effective at scavenging nitric oxide radicals. nih.govresearchgate.net
Indirect Antioxidant Mechanisms: Beyond direct scavenging, ε-viniferin enhances the cell's own antioxidant defenses. In vascular smooth muscle cells, ε-viniferin was found to increase the expression of hemeoxygenase-1 (HO-1), a critical antioxidant enzyme. researchgate.net This induction is mediated through the transcription factor Nrf2, a key regulator of the cellular antioxidant response. researchgate.net Furthermore, in studies on lung cancer cells, ε-viniferin was able to reverse the production of ROS induced by transforming growth factor-beta 1 (TGF-β1), highlighting its ability to counteract oxidative stress in a pathological context. nih.gov
Table 2: In Vitro Antioxidant Activity of ε-viniferin This table is interactive. You can sort and filter the data.
| Assay | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| DPPH | ε-viniferin | 80.12 ± 13.79 | nih.gov |
| DPPH | Resveratrol | 81.92 ± 9.17 | nih.gov |
| FRAP | ε-viniferin | Less active than Resveratrol | researchgate.net |
| FRAP | Resveratrol | 13.36 ± 0.91 | nih.gov |
| NO Scavenging | ε-viniferin | Less active than Resveratrol | researchgate.net |
| NO Scavenging | Resveratrol | 200.68 ± 15.40 | nih.gov |
Inflammation Modulation at the Cellular Level (e.g., cytokine production)
ε-viniferin has demonstrated significant anti-inflammatory activity in vitro by modulating the production of key inflammatory mediators. nih.govunife.it Its effects have been observed in various cell types, including immune cells like microglia.
In a co-culture model of neuron and microglia cells designed to simulate neuroinflammation, trans-ε-viniferin was shown to counteract the effects of lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov Treatment with ε-viniferin led to a reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov This ability to dampen the inflammatory response from activated microglia contributes to its neuroprotective effects by reducing the release of neurotoxic factors. nih.gov The anti-inflammatory action of ε-viniferin is believed to be linked to its ability to inhibit signaling pathways such as NF-κB, a central regulator of inflammatory gene expression. nih.gov
Table 3: Modulation of Pro-inflammatory Cytokines by ε-viniferin This table is interactive. You can sort and filter the data.
| Cell System | Stimulus | Cytokine | Effect | Reference |
|---|---|---|---|---|
| N9 Microglia - PC12 Neuron Co-culture | LPS | TNF-α | Decreased Secretion | nih.govnih.gov |
| N9 Microglia - PC12 Neuron Co-culture | LPS | IL-1α | Decreased Secretion | nih.gov |
| Not Specified | Not Specified | IL-6 | Decreased Amount | nih.gov |
Cellular Migration and Invasion Dynamics
ε-viniferin has been shown to be a potent inhibitor of cancer cell migration and invasion, which are critical processes in metastasis. researchgate.netnih.gov These effects are often linked to its ability to reverse the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties. nih.gov
In non-small cell lung cancer cell lines (A549), ε-viniferin significantly inhibited both migration, as measured by wound healing assays, and invasion, assessed using transwell assays. researchgate.netnih.gov The molecular mechanism behind this inhibition involves the downregulation of key proteins that drive EMT and metastasis. Treatment with ε-viniferin reversed the TGF-β1-induced expression of vimentin, a key mesenchymal marker, as well as transcription factors like Zeb1 and Snail that promote EMT. nih.gov It also reduced the activity of matrix metalloproteinase 2 (MMP2), an enzyme that degrades the extracellular matrix, facilitating invasion. nih.gov
In a different context, ε-viniferin was also found to inhibit the migration of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF). researchgate.net However, it is noteworthy that in studies related to skin regeneration, ε-viniferin was observed to enhance the migration of human dermal fibroblasts, suggesting its effects on cell motility are highly context-dependent. mdpi.com
Pre Clinical Efficacy and Mechanistic Studies of Viniferone a in Vivo Animal Models
Viniferone A Pharmacokinetics and Biotransformation in Animal Models
The therapeutic potential of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on viniferin (B1239022) isomers in rodent models indicate a pattern of low oral bioavailability, primarily due to limited absorption and extensive first-pass metabolism.
Research in rat models suggests that the oral absorption of viniferin compounds is generally poor. For instance, a study on δ-viniferin in rats revealed an absolute oral bioavailability of only 2.3% nih.gov. Similarly, α-viniferin exhibited a low oral bioavailability of 4.2% in rats nih.gov. This limited absorption is a significant factor contributing to their low systemic exposure after oral administration.
Upon absorption or intravenous administration, viniferin isomers distribute to various tissues. A study on ε-viniferin in rats following intraperitoneal injection showed that the highest concentrations of the parent compound were found in white adipose tissues, suggesting that these tissues may act as a reservoir for the native form, potentially leading to a slow release and prolonged presence in the organism nih.govnih.gov. In contrast, the highest concentrations of its metabolites were found in the liver, followed by plasma and kidneys nih.gov.
Interactive Data Table: Bioavailability of Viniferin Isomers in Rats
| Compound | Route of Administration | Absolute Bioavailability (%) | Animal Model |
| δ-viniferin | Oral | 2.3 | Rat |
| α-viniferin | Oral | 4.2 | Rat |
This table summarizes the reported oral bioavailability of viniferin isomers, which are structurally related to this compound.
Once absorbed, viniferin compounds undergo extensive metabolism, primarily in the liver. The main metabolic pathways involve Phase II conjugation reactions, leading to the formation of glucuronide and sulfate derivatives nih.gov. In a study with δ-viniferin in rats, two primary metabolites, a glucuronide and a sulfate conjugate, were identified in plasma and urine nih.gov.
Similarly, in vitro studies with rat liver fractions confirmed that ε-viniferin is intensely metabolized, with over 75% being converted into glucuronide and sulfate metabolites nih.gov. Glucuronidation appears to be the predominant metabolic pathway in rats nih.gov. This rapid and extensive metabolism significantly contributes to the low systemic bioavailability of the parent compounds.
Interactive Data Table: Identified Metabolites of Viniferin Isomers in Animal Models
| Parent Compound | Metabolite Type | Identified Metabolites | Biological Matrix | Animal Model |
| δ-viniferin | Glucuronide, Sulfate | Rs-1 glucuronide, Rs-1 sulfate | Plasma, Urine | Rat |
| ε-viniferin | Glucuronide, Sulfate | Four glucuronides, Four sulfates | Liver (in vitro) | Rat |
This table details the major metabolites of viniferin isomers identified in studies, providing insight into the likely metabolic fate of this compound.
The primary route of excretion for unabsorbed viniferin compounds and their metabolites is through the feces. In the study on δ-viniferin in rats, a staggering 60.3% of the orally administered dose was recovered unchanged in the feces, indicating poor absorption nih.gov. In contrast, only a very small fraction (0.09%) of the gavaged dose, including the parent compound and its metabolites, was excreted in the urine nih.gov.
Similarly, for ε-viniferin, the parent compound and its metabolites were found in higher concentrations in feces than in urine, confirming that fecal excretion is the main elimination pathway nih.gov. The rapid clearance of these compounds from the systemic circulation is a result of both extensive metabolism and efficient excretion.
In Vivo Evaluation of this compound in Disease Models (Animal Models Only)
While direct in vivo efficacy studies for this compound are limited, research on related viniferin compounds and extracts from Vitis vinifera (grapevine), a natural source of these molecules, demonstrates significant anti-inflammatory and neuroprotective potential in various animal models.
The anti-inflammatory properties of viniferin isomers have been investigated in several rodent models. For instance, a study on a lyophilized aqueous leaf extract of Vitis vinifera, which contains a mixture of polyphenols including resveratrol (B1683913) oligomers, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar albino rats mdpi.com. The extract led to a notable inhibition of paw edema, with reductions of 30.34%, 35.06%, and 41.54% at the second, third, and fourth hours after carrageenan injection, respectively mdpi.com.
Although this study used a complex extract, it highlights the potential of viniferin-containing preparations to mitigate acute inflammation. The anti-inflammatory effects are likely mediated through the modulation of various inflammatory pathways.
Interactive Data Table: Anti-inflammatory Effects of a Vitis vinifera Leaf Extract in a Rat Model of Paw Edema
| Time After Carrageenan Injection (hours) | Paw Edema Inhibition (%) |
| 2 | 30.34 |
| 3 | 35.06 |
| 4 | 41.54 |
This table illustrates the time-dependent anti-inflammatory effect of a Vitis vinifera leaf extract, a source of various viniferins, in a standard rodent model of inflammation.
Several studies have pointed towards the neuroprotective potential of viniferin compounds in animal models of neurodegenerative diseases. While specific data for this compound is not available, α-viniferin has been reported to possess anti-Alzheimer's disease activities nih.gov. Furthermore, trans ε-viniferin has demonstrated neuroprotective properties in animal models of both Huntington's disease and Alzheimer's disease nih.gov.
These neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity, modulation of neuroinflammatory pathways, and interference with the processes of neurodegeneration. For example, in a cellular model of Parkinson's disease, trans ε-viniferin was shown to protect dopaminergic neurons from cytotoxicity and apoptosis nih.gov. Although these are not in vivo animal studies, they provide a strong rationale for investigating the neuroprotective potential of this compound in relevant animal models of neurological disorders.
Cardioprotective Actions in Animal Models of Cardiovascular Disease
Studies on animal models of hypertension have shown the potential of ε-viniferin in mitigating cardiovascular damage. In spontaneously hypertensive rats (SHR), a model for genetic hypertension, oral administration of ε-viniferin has been observed to produce a significant reduction in systolic blood pressure. This antihypertensive effect was accompanied by improvements in cardiac morphology, specifically a reduction in the whole cardiac mass and left ventricle mass indexes, suggesting a beneficial role in preventing hypertension-induced cardiac hypertrophy mdpi.comnih.gov. The mechanism may be linked to the inhibition of the angiotensin-converting enzyme (ACE), an effect observed with ε-viniferin in vitro mdpi.comnih.gov.
| Animal Model | Compound | Key Cardioprotective Findings |
| Spontaneously Hypertensive Rats (SHR) | ε-viniferin | Reduced systolic blood pressure; Improved whole cardiac mass and left ventricle mass indexes mdpi.comnih.gov |
Anti-cancer Potential in Xenograft or Syngeneic Animal Models
The anti-cancer properties of viniferin compounds have been substantiated through various xenograft animal models, where human cancer cells are implanted into immunocompromised mice.
α-Viniferin: In a xenograft model using NCI-H460 non-small cell lung cancer (NSCLC) cells, treatment with α-viniferin resulted in a significant reduction in both tumor weight and volume. This demonstrates a clear tumor growth inhibitory effect in vivo nih.govnih.gov.
ε-Viniferin: The anti-metastatic potential of ε-viniferin has been highlighted in a lung metastasis model where A549 NSCLC cells were injected into nude mice. Treatment with ε-viniferin significantly decreased the area of metastatic nodules in the lungs nih.gov. Further studies confirmed that ε-viniferin treatment can inhibit tumor growth in A549-cell xenograft-bearing nude mice um.es.
| Animal Model | Cancer Cell Line | Compound | Key Anti-cancer Findings |
| Nude Mice Xenograft | NCI-H460 (NSCLC) | α-viniferin | Significant reduction in tumor weight and volume nih.govnih.gov |
| Nude Mice Xenograft (Metastasis model) | A549 (NSCLC) | ε-viniferin | Significantly decreased metastatic nodule area in the lungs nih.gov |
| Nude Mice Xenograft | A549 (NSCLC) | ε-viniferin | Significant inhibition of tumor growth um.es |
Metabolic Regulation in Animal Models of Metabolic Syndrome (e.g., anti-obesity, anti-diabetic effects)
The efficacy of ε-viniferin in combating metabolic syndrome has been demonstrated in diet-induced obesity models in mice. When administered to mice on a high-fat diet, ε-viniferin has been shown to prevent body weight gain and reduce the weight of various white adipose tissue depots, including subcutaneous, epididymal, and retroperitoneal fat nih.govnih.gov.
In a similar model, ε-viniferin treatment led to a reduction in body weight and ameliorated insulin resistance, as evidenced by lower plasma insulin levels nih.gov. Furthermore, in mice fed a high-fat, high-sucrose diet, ε-viniferin administration resulted in reduced hepatic triglyceride levels and an improvement in the degree of liver steatosis and inflammation nih.govnih.gov.
| Animal Model | Diet | Compound | Key Metabolic Regulation Findings |
| C57BL/6J Mice | High-Fat Diet | ε-viniferin | Prevented body weight gain; Reduced adipose tissue weights nih.govnih.gov |
| C57BL/6J Mice | High-Fat Diet | ε-viniferin | Ameliorated insulin resistance (lower plasma insulin) nih.gov |
| Mice | High-Fat, High-Sucrose Diet | ε-viniferin | Reduced hepatic triglyceride levels; Ameliorated liver steatosis and inflammation nih.govnih.gov |
Systemic Mechanistic Investigations in Animal Models
Biomarker Identification and Validation in Animal Studies
In vivo studies have identified several potential biomarkers modulated by viniferin treatment.
Oncology: In xenograft models of lung cancer, the expression of vimentin, a protein associated with the epithelial-mesenchymal transition (EMT) and metastasis, was significantly suppressed in tumor tissues by both α-viniferin and ε-viniferin treatment nih.govnih.gov. This suggests vimentin could serve as a key tissue biomarker for the anti-metastatic activity of these compounds.
Metabolic Regulation: In studies of diet-induced obesity, ε-viniferin treatment was found to significantly improve plasma levels of insulin and leptin, key hormones in metabolic control mmbio.cn.
Gene Expression and Proteomic Analysis in Responding Tissues
Investigations into the molecular mechanisms of viniferins have revealed effects on key signaling proteins and gene expression.
Oncology: In tumor tissues from xenograft models, α-viniferin treatment led to a reduced expression of SIRT1, vimentin, and phosphorylated AKT, while increasing the cleavage of caspase 3 and PARP, indicating the induction of apoptosis nih.govresearchgate.net. Similarly, ε-viniferin treatment in an A549 xenograft model reversed the expression of several proteins involved in EMT, including vimentin, Zeb1, Snail, p-SMAD2, and p-SMAD3 nih.govresearchgate.net.
Metabolic Regulation: In mice with diet-induced obesity, ε-viniferin treatment was shown to reduce the gene expression of leptin in adipose tissue and suppress the expression of the adipogenesis marker gene, peroxisome proliferator-activated receptor-gamma (PPARγ) nih.govmmbio.cn.
Histopathological and Morphological Changes in Animal Models
Histological analyses of tissues from treated animals provide direct evidence of the therapeutic effects of viniferins.
Cardiovascular Disease: In spontaneously hypertensive rats, long-term hypertension leads to myocardial ultrastructural changes indicative of hypertrophy and initial degeneration, such as fragmentation of mitochondrial cristae and proliferation of the rough endoplasmic reticulum researchgate.net. Treatment with ε-viniferin in this model resulted in improved whole cardiac mass and left ventricle mass indexes, indicating a mitigation of these gross morphological changes mdpi.comnih.gov.
Oncology: Histopathological examination of lung tissue from a metastatic xenograft model demonstrated that ε-viniferin treatment led to a significantly decreased area of metastatic nodules compared to control animals nih.gov. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of tumor tissue from α-viniferin-treated mice showed an increase in apoptotic cells, confirming the pro-apoptotic mechanism of action in vivo nih.gov.
Metabolic Regulation: In mice fed a high-fat, high-sucrose diet, histological analysis of the liver revealed that ε-viniferin treatment ameliorated the degree of steatosis (fatty liver) and inflammation, indicating a protective effect against diet-induced liver damage nih.gov.
Structure Activity Relationship Sar and Structural Modification Studies of Viniferone a
Experimental Structure-Activity Relationship Studies of Viniferone A
Experimental investigations into the SAR of this compound and its analogs are fundamental to identifying the key structural features responsible for their biological effects. These studies typically involve the synthesis of a series of derivatives with systematic modifications to the parent structure, followed by biological evaluation.
Impact of Structural Modifications on Molecular Target Binding Affinity
General SAR principles derived from the broader class of stilbenoids, including resveratrol (B1683913) and its oligomers, indicate that the number and position of hydroxyl groups, as well as the stereochemistry of the molecule, play a pivotal role in their binding affinity to various protein targets. For example, the presence of hydroxyl groups is often crucial for forming hydrogen bonds within the binding pockets of enzymes like cyclooxygenases (COX) and protein kinases, thereby influencing inhibitory activity.
Correlation between this compound Structure and Cellular Pathway Modulation
The structural features of viniferins are closely linked to their ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation. Although direct studies on this compound are limited, research on other viniferin (B1239022) compounds offers valuable clues. For example, R2-viniferin has been shown to inhibit the p38/ERK MAPK signaling pathway . This inhibition is associated with an increase in intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells . This suggests that the specific oligomeric structure of R2-viniferin is recognized by components of the MAPK pathway, leading to its modulation.
Computational Approaches to Structure-Activity Relationship Prediction for this compound
In silico methods provide a powerful and complementary approach to experimental studies for understanding the SAR of this compound. These computational techniques can predict the biological activity of hypothetical analogs and guide the design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models published in the scientific literature that are dedicated solely to this compound and its derivatives. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical model that correlates chemical structure with activity. The lack of a substantial and diverse set of synthesized this compound analogs with measured biological activities has likely hindered the development of such models.
However, QSAR studies on resveratrol and its oligomers have been conducted, providing a framework that could potentially be applied to this compound. These studies often highlight the importance of descriptors related to lipophilicity (logP), electronic properties (such as partial charges), and steric parameters in determining the biological activity of stilbenoids.
Ligand-Based and Structure-Based Design Principles
In the absence of extensive experimental data for this compound, ligand-based and structure-based design principles can be employed to hypothesize its interactions with biological targets and to guide the design of novel analogs.
Ligand-Based Design: This approach relies on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, a key ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. While a specific pharmacophore model for this compound has not been reported, one could be developed based on the structures of other known inhibitors of a particular target, such as protein kinases or cyclooxygenases. This model could then be used to virtually screen compound libraries to identify new potential inhibitors with diverse chemical scaffolds.
Structure-Based Design: This method utilizes the three-dimensional structure of the molecular target, typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations can then be performed to predict the binding mode and affinity of this compound within the active site of a target protein. For instance, docking studies of flavonoids and other polyphenols with enzymes like cyclooxygenase-2 (COX-2) and various protein kinases have provided insights into their inhibitory mechanisms japer.innih.govjaper.inisfcppharmaspire.com. Such studies typically reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues in the active site, as well as hydrophobic interactions. Although specific docking studies for this compound are not widely published, its structure suggests that it could potentially bind to the active sites of enzymes that accommodate other polyphenolic compounds. These computational predictions can then guide the synthesis of modified this compound analogs with enhanced binding affinity and selectivity.
Computational and in Silico Approaches in Viniferone a Research
Molecular Docking and Dynamics Simulations for Target Identification and Binding
Molecular docking and dynamics simulations are fundamental computational techniques used to explore the interactions between a ligand, such as Viniferone A, and its potential protein targets.
Molecular Docking is a method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nanobioletters.com This approach is crucial for identifying potential biological targets of this compound and understanding the structural basis of its activity. In studies involving phytoconstituents from Vitis vinifera, the plant source of this compound, molecular docking has been employed to evaluate binding affinities against various therapeutic targets. samipubco.comresearchgate.net For instance, related compounds have been docked against cancer-related proteins like Estrogen Receptor 1 (ESR1), Epidermal Growth Factor Receptor (EGFR), and Proto-oncogene tyrosine-protein kinase (SRC) to predict their inhibitory potential. researchgate.netsamipubco.com The strength of the interaction is often quantified by a docking score or binding energy, typically measured in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net
Table 1: Illustrative Molecular Docking Results for Vitis Vinifera Phytoconstituents Against Cancer Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Quercetin | ESR1 | -8.2 researchgate.net |
| Quercetin | SRC | -7.5 researchgate.net |
| Catechin | Estrogen Receptor | -8.1 samipubco.com |
| Epicatechin | Estrogen Receptor | -8.1 samipubco.com |
This table showcases binding affinities of compounds structurally related to this compound found in Vitis vinifera, as specific docking data for this compound was not detailed in the provided search context.
Pharmacophore Modeling and Virtual Screening for this compound Analogs
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new molecules with similar therapeutic activities to a known compound.
Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. slideshare.netunina.it A pharmacophore model for this compound would represent the key steric and electronic features necessary for its interaction with a specific biological target. slideshare.net This model can be generated based on the structure of known active ligands (ligand-based) or from the 3D structure of the target's binding site (structure-based). slideshare.netmdpi.com The resulting model serves as a 3D query for searching large chemical databases. nih.gov
Virtual Screening uses the pharmacophore model to rapidly screen extensive libraries of chemical compounds to identify novel molecules that match the defined features. nih.govyoutube.com This process, known as pharmacophore-based virtual screening (PBVS), filters databases containing millions of compounds to select a smaller, more manageable set of potential hits that are likely to exhibit the desired biological activity. nih.govresearchgate.net These hits, considered this compound analogs, can then be subjected to further computational analysis, such as molecular docking, and subsequent experimental validation. nih.gov This approach significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. nih.govresearchgate.net
Network Pharmacology Approaches for this compound Multi-Target Analysis
Natural products like this compound often exert their therapeutic effects by interacting with multiple biological targets rather than a single one. Network pharmacology is a computational approach that helps to unravel these complex interactions. nih.gov
This methodology integrates systems biology and bioinformatics to construct and analyze interaction networks between chemical compounds, protein targets, and diseases. samipubco.com For phytoconstituents from Vitis vinifera, network pharmacology has been used to build compound-target networks that reveal the complex connectivity between the plant's bioactive molecules and numerous proteins involved in specific diseases, such as breast cancer. samipubco.comresearchgate.net
By analyzing these networks, researchers can identify key protein targets and signaling pathways that are modulated by the compounds. researchgate.netsamipubco.com For example, studies on Vitis vinifera compounds have highlighted their impact on critical oncogenic pathways, including the estrogen signaling pathway and pathways related to endocrine resistance. samipubco.comresearchgate.net This multi-target, multi-pathway analysis provides a holistic understanding of the compound's mechanism of action. researchgate.net
Table 2: Key Targets and Pathways Identified via Network Pharmacology for Vitis Vinifera Phytoconstituents
| Key Protein Targets | Associated Signaling Pathways |
|---|---|
| ESR1 (Estrogen Receptor 1) researchgate.netsamipubco.com | Estrogen Signaling Pathway samipubco.comresearchgate.net |
| EGFR (Epidermal Growth Factor Receptor) researchgate.netsamipubco.com | EGFR Tyrosine Kinase Inhibitor Resistance samipubco.com |
Machine Learning Applications in this compound Research (e.g., property prediction)
Machine learning (ML) is increasingly being applied in drug discovery to predict the properties of molecules and accelerate the design of new therapeutic agents. taylorfrancis.comresearchgate.net ML models can be trained on large datasets of existing experimental data to learn the relationships between a molecule's structure and its physicochemical or biological properties, an approach known as quantitative structure-property relationship (QSPR) modeling. nih.gov
In the context of this compound research, ML models can be developed to predict a wide range of important properties for this compound and its analogs. These predictions can include:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion characteristics, which are crucial for determining a drug's viability in the body. nih.gov
Physicochemical Properties: Such as solubility, lipophilicity, and plasma protein binding. nih.gov
Toxicity: Predicting potential toxic effects early in the discovery process.
By using ML to predict these properties, researchers can prioritize which this compound analogs are most promising for further development, saving significant time and resources. nih.gov These predictive models are becoming essential tools for optimizing lead compounds and improving the efficiency of the drug discovery pipeline. upf.edu
Future Directions, Research Gaps, and Translational Perspectives for Viniferone a Pre Clinical Focus
Unexplored Biological Activities and Mechanistic Niches of Viniferone Anih.govyoutube.com
Despite the established anti-inflammatory and antioxidant properties of Viniferone A and its derivatives, a comprehensive understanding of its full biological repertoire is still developing nih.govresearchgate.net. Research gaps exist in fully elucidating the intricate mechanistic pathways through which this compound exerts its effects. For instance, while its role in modulating oxidative stress and inflammatory cytokines like TNFα and IL-6 is recognized mdpi.com, the specific cellular targets and downstream signaling cascades that are modulated by this compound in various disease contexts require deeper investigation. Exploring potential activities in areas beyond inflammation and oxidative stress, such as neuroprotection, metabolic regulation, or immunomodulation, could reveal novel therapeutic applications nih.govresearchgate.net. Understanding how this compound interacts with cellular machinery at a molecular level, including its precise binding sites and the conformational changes it induces, remains an area ripe for further inquiry.
Opportunities for Novel Analog Development and Lead Optimizationnih.govfrontiersin.orgnih.govyoutube.comeupati.eu
The chemical structure of this compound offers a robust scaffold for the development of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles mdpi.com. Structure-activity relationship (SAR) studies are crucial in identifying key structural features responsible for its biological activities and in guiding the synthesis of derivatives with superior properties creative-biostructure.comsteeronresearch.comevotec.comaddexbio.com. Opportunities lie in modifying the core structure of this compound to optimize its bioavailability, reduce potential off-target effects, and increase its efficacy in specific disease models. For example, exploring different functional group substitutions or creating hybrid molecules incorporating elements from other bioactive compounds could lead to next-generation therapeutics. The synthesis of focused libraries of this compound analogs, followed by rigorous screening and optimization, is a key strategy for drug discovery and development creative-biostructure.comaddexbio.comvichemchemie.com.
Table 1: Potential Strategies for this compound Analog Development
| Strategy | Description | Rationale |
| Structural Modification | Altering functional groups, ring structures, or stereochemistry of this compound. | To enhance potency, selectivity, and pharmacokinetic properties (e.g., bioavailability, half-life). |
| Scaffold Hopping | Designing analogs with similar biological activity but different core chemical structures. | To explore new chemical space and potentially overcome limitations of the original scaffold. |
| Fragment-Based Design | Identifying small molecular fragments that bind to target sites and then elaborating them into lead compounds. | To build potent and selective inhibitors from initial binding interactions. |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the activity of new analogs. | To guide rational design and prioritize synthesis efforts based on predicted efficacy. |
| Prodrug Strategies | Designing inactive prodrugs that are converted to the active form of this compound in vivo. | To improve solubility, stability, or targeted delivery. |
Integration of Omics Technologies in this compound Research
The application of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex biological effects of this compound oeno-one.euresearchgate.netfrontiersin.orgoeno-one.eumdpi.com. Integrating these high-throughput data sets can provide a holistic view of this compound's impact on cellular pathways, identify novel molecular targets, and reveal previously unknown mechanisms of action. For instance, transcriptomic analysis could identify genes upregulated or downregulated by this compound treatment, while proteomic studies could reveal changes in protein expression and signaling pathways. Metabolomic profiling can offer insights into how this compound influences metabolic networks. Such integrated approaches are essential for a systems-level understanding of its therapeutic potential and for identifying biomarkers associated with its activity oeno-one.eufrontiersin.orgoeno-one.eu.
Methodological Advancements in this compound Research and Challengesnih.govyoutube.comnih.gov
Advancements in chemical synthesis, purification, and analytical techniques are critical for the robust study of this compound researchgate.netjpionline.orgopenagrar.detandfonline.com. Challenges in the research of natural products like this compound often include the complexity of isolation and purification from natural sources, the need for reliable analytical standards, and the potential for degradation or modification during processing researchgate.netjpionline.org. Developing more efficient, scalable, and environmentally friendly synthesis methods for this compound and its analogs is essential for pre-clinical and potential clinical development nih.gov. Furthermore, the development of sensitive and specific bioassays and analytical methods is crucial for accurately quantifying this compound and its metabolites in biological matrices nih.govresearchgate.net. Overcoming these methodological hurdles will facilitate more reliable and reproducible research findings.
Pre-clinical Relevance and Potential for Further Investigation and Development
This compound exhibits significant pre-clinical relevance due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties nih.govresearchgate.netnih.gov. These findings underscore its potential as a lead compound for drug development. The journey from pre-clinical discovery to clinical application, known as translational research, requires rigorous validation of efficacy and safety in appropriate models eupati.eunih.govleicabiosystems.comprecisionformedicine.com. Further pre-clinical investigation should focus on detailed mechanistic studies, comprehensive SAR analysis for analog development, and the integration of omics technologies to identify novel therapeutic targets. Successful translation will depend on overcoming current research gaps and challenges, ultimately aiming to develop this compound or its optimized derivatives into viable therapeutic agents for a range of diseases. The potential for this compound to serve as a foundation for new pharmaceuticals or as a valuable research tool remains substantial, warranting continued dedicated scientific inquiry.
Q & A
Q. What are the standard methodologies for isolating and purifying Viniferone A from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Key steps include:
- Plant material preparation : Freeze-drying and grinding to maximize surface area for solvent penetration .
- Fractionation : Sequential partitioning with solvents of varying polarity to enrich this compound content .
- Purity validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity (>95%) .
Q. How is the structural elucidation of this compound validated in new studies?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- 1D/2D NMR : Assigns proton and carbon environments, confirming functional groups and stereochemistry .
- X-ray crystallography : Resolves absolute configuration, critical for distinguishing this compound from stereoisomers .
- Comparative analysis : Cross-referencing spectral data with published datasets (e.g., JNK or Beilstein databases) to ensure consistency .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Common assays include:
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Antioxidant activity : DPPH or ABTS radical scavenging assays, with ascorbic acid as a positive control .
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2 inhibition) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway for this compound to improve yield?
Key strategies involve:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) to enhance stereoselectivity in cyclization steps .
- Reaction condition tuning : Adjusting temperature, solvent polarity, and pH to favor kinetic over thermodynamic products .
- Byproduct analysis : LC-MS monitoring to identify and mitigate side reactions during total synthesis .
Q. What computational methods are employed to predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., EGFR or NF-κB) .
- Molecular dynamics simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Identifying substituents that enhance bioactivity while minimizing toxicity .
Q. How should contradictory data on this compound’s pharmacokinetics be resolved?
Contradictions often arise from variability in experimental design:
- Dosage standardization : Ensure in vivo studies use equivalent doses (mg/kg) and administration routes (e.g., oral vs. intravenous) .
- Metabolic profiling : Compare liver microsome assays across species (e.g., human vs. murine) to account for interspecies differences .
- Reproducibility checks : Replicate studies in independent labs with identical protocols (e.g., ISO/IEC 17025 compliance) .
Q. What strategies are recommended for designing dose-response studies of this compound in complex biological systems?
- Nonlinear regression modeling : Fit sigmoidal curves (Hill equation) to determine EC50 and Hill coefficients .
- Synergy testing : Chou-Talalay method to evaluate combinatorial effects with existing therapeutics .
- Toxicity thresholds : Establish NOAEL (no-observed-adverse-effect level) using OECD guidelines for preclinical safety .
Methodological Guidance for Publishing this compound Research
- Data presentation : Use tables to summarize IC50 values, spectroscopic data, and synthetic yields. Avoid duplicating figures in text .
- Reproducibility : Include detailed supplemental materials (e.g., NMR spectra, HPLC chromatograms) with accession codes .
- Limitations : Explicitly address assay sensitivity, model relevance (e.g., in vitro vs. in vivo), and dose translatability in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
